CID 16211298

Description

Properties

CAS No. |

2923-19-5 |

|---|---|

Molecular Formula |

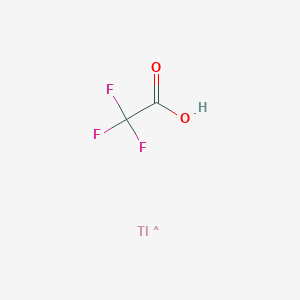

C2HF3O2Tl |

Molecular Weight |

318.41 g/mol |

InChI |

InChI=1S/C2HF3O2.Tl/c3-2(4,5)1(6)7;/h(H,6,7); |

InChI Key |

QGLVSUMFDCLRPK-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(F)(F)F)O.[Tl] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Thallium(III) trifluoroacetate can be synthesized by reacting thallium(III) oxide with trifluoroacetic acid. The reaction typically occurs under controlled conditions to ensure the complete formation of the desired product. The reaction can be represented as follows:

Tl2O3+6CF3COOH→2Tl(CF3COO)3+3H2O

Industrial Production Methods

Industrial production of thallium(III) trifluoroacetate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is usually produced in fine powder form and stored under specific conditions to prevent decomposition .

Chemical Reactions Analysis

Oxidation of Alkenes

Thallium(III) trifluoroacetate facilitates the oxidation of alkenes to form ketones, epoxides, and diols. For example, in the oxidation of oct-1-ene:

-

Reaction :

-

Mechanism :

The reaction proceeds via the formation of a stable organothallium intermediate. Upon hydrolysis, the intermediate decomposes to yield the oxidized products. Notably, trifluoroacetoxy substituents on C-2 are hydrolyzed efficiently, likely due to neighboring thallium effects .

Difunctionalization of Alkenes

The compound reacts with alkenes to introduce functional groups across the double bond. In alcohol solutions, it converts simple alkenes into glycol derivatives:

-

Reaction :

-

Key Feature :

This reaction highlights its utility in synthesizing vicinal diols, which are valuable intermediates in organic synthesis .

Cleavage of S-Protecting Groups in Peptides

Thallium(III) trifluoroacetate is employed in peptide synthesis to remove protecting groups from cysteine residues, enabling the formation of cystine (disulfide bonds):

-

Reaction :

-

Examples :

Demonstrated in the synthesis of oxytocin, urotensin II, and human calcitonin gene-related peptide .

Reactions with Arenes

The reagent reacts directly with aromatic compounds to form organothallium derivatives:

Comparison of Key Reactions

Structural and Functional Considerations

Thallium(III) trifluoroacetate’s reactivity stems from its strong oxidizing properties and the electron-deficient nature of the thallium center. The trifluoroacetate ligands enhance stability while allowing for controlled redox processes. Its applications span organic synthesis, peptide chemistry, and material science, though its toxicity limits direct medicinal use .

Scientific Research Applications

Thallium(III) trifluoroacetate has several applications in scientific research, including:

Chemistry: It is used as an oxidizing agent in the synthesis of various organic compounds.

Biology: It is used in the study of biological systems, particularly in the synthesis of peptides and proteins containing disulfide bonds.

Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of thallium(III) trifluoroacetate involves its ability to act as an oxidizing agent. It can accept electrons from other molecules, leading to the oxidation of those molecules. The trifluoroacetate group stabilizes the thallium(III) ion, making it an effective oxidizing agent. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

While direct comparisons are unavailable, the evidence highlights methodologies for analyzing structurally related compounds:

Structural and Functional Analysis

- compares substrates (e.g., taurocholic acid, CID 6675) and inhibitors (e.g., betulinic acid, CID 64971) using 3D overlays to illustrate steric and electronic similarities.

- uses mass spectrometry (GC-MS) and chromatographic data to differentiate oscillatoxin derivatives (CIDs 101283546, 185389) based on methylation patterns and retention times.

Key Parameters for Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.